6'-N-Acetylsisomicin

Description

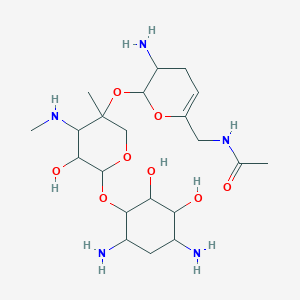

6'-N-Acetylsisomicin is a semi-synthetic derivative of sisomicin, a naturally occurring aminoglycoside antibiotic isolated from Micromonospora inyoensis. Sisomicin itself is structurally related to gentamicin but differs in the presence of a double bond in the 4,5-position of the 2-deoxystreptamine ring .

This compound retains the core structure of sisomicin: a pseudotrisaccharide composed of a 2-deoxystreptamine ring linked to two amino sugars. The 6'-N-acetyl modification introduces steric hindrance at the amino group, which may interfere with bacterial ribosomal binding or resistance enzyme activity .

Properties

CAS No. |

53759-83-4 |

|---|---|

Molecular Formula |

C21H39N5O8 |

Molecular Weight |

489.6 g/mol |

IUPAC Name |

N-[[3-amino-2-[6-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-5-hydroxy-3-methyl-4-(methylamino)oxan-3-yl]oxy-3,4-dihydro-2H-pyran-6-yl]methyl]acetamide |

InChI |

InChI=1S/C21H39N5O8/c1-9(27)26-7-10-4-5-11(22)19(32-10)34-21(2)8-31-20(16(30)18(21)25-3)33-17-13(24)6-12(23)14(28)15(17)29/h4,11-20,25,28-30H,5-8,22-24H2,1-3H3,(H,26,27) |

InChI Key |

MPHWRXDRITYEGT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCC1=CCC(C(O1)OC2(COC(C(C2NC)O)OC3C(CC(C(C3O)O)N)N)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-N-Acetylsisomicin typically involves the acetylation of sisomicin. One common method is the use of acetyl-CoA as the acetyl donor in the presence of the enzyme aminoglycoside acetyltransferase . This enzymatic reaction is highly specific and efficient, leading to the selective acetylation at the 6’ position.

Industrial Production Methods

Industrial production of 6’-N-Acetylsisomicin follows similar principles but on a larger scale. The process involves the fermentation of microorganisms that produce sisomicin, followed by the enzymatic acetylation using acetyl-CoA and aminoglycoside acetyltransferase. The product is then purified through various chromatographic techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

6’-N-Acetylsisomicin undergoes several types of chemical reactions, including:

Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its activity.

Substitution: Substitution reactions, particularly at the amino groups, can lead to the formation of various derivatives with different properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various acetylated, oxidized, and reduced derivatives of 6’-N-Acetylsisomicin. These derivatives can have different antibacterial activities and pharmacokinetic properties .

Scientific Research Applications

6’-N-Acetylsisomicin has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the mechanisms of aminoglycoside antibiotics and their interactions with bacterial ribosomes.

Biology: Researchers use it to investigate the mechanisms of bacterial resistance to aminoglycosides, particularly the role of acetyltransferases.

Medicine: It is studied for its potential use in treating bacterial infections, especially those caused by multi-drug resistant bacteria.

Mechanism of Action

6’-N-Acetylsisomicin exerts its antibacterial effects by binding to the bacterial ribosome, leading to the inhibition of protein synthesis. This binding promotes mistranslation and the elimination of proofreading, ultimately resulting in bacterial cell death. The acetylation at the 6’ position enhances its stability and reduces its susceptibility to enzymatic degradation by bacterial acetyltransferases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Aminoglycosides share a common mechanism of action by binding to the bacterial 30S ribosomal subunit, disrupting protein synthesis. However, structural variations critically influence their spectra of activity, resistance profiles, and toxicity. Below, 6'-N-Acetylsisomicin is compared to sisomicin, gentamicin C1a, and amikacin.

Table 1: Structural and Functional Comparison of this compound with Related Aminoglycosides

| Property | This compound | Sisomicin | Gentamicin C1a | Amikacin |

|---|---|---|---|---|

| Core Structure | 6'-N-acetylated sisomicin | Unsaturated 4,5-position | Saturated 4,5-position | 1-N-AHBA side chain |

| Enzyme Resistance | Resistant to AAC(6')-I | Susceptible to AAC(6')-I | Susceptible to AAC(3)-I | Resistant to most AMEs |

| Spectrum | Broad (Gram-) | Broad (Gram-) | Broad (Gram-) | Broad (Gram-), incl. MDR |

| MIC90 (μg/mL)* | 2–4 (E. coli) | 1–2 (E. coli) | 1–2 (E. coli) | 4–8 (E. coli) |

| Nephrotoxicity | Low | Moderate | Moderate-High | Low |

*MIC90: Minimum inhibitory concentration for 90% of clinical isolates.

Key Findings:

Enzyme Resistance :

- This compound shows resistance to AAC(6')-I acetyltransferases, a common resistance mechanism in Enterobacteriaceae, due to pre-existing acetylation at the 6' position . In contrast, sisomicin and gentamicin are inactivated by these enzymes.

- Amikacin’s 1-N-AHBA side chain provides broader resistance to AMEs, making it superior against multidrug-resistant (MDR) pathogens.

Antibacterial Activity :

- Sisomicin and gentamicin exhibit slightly lower MICs against E. coli and Klebsiella spp. compared to this compound, likely due to unhindered ribosomal binding .

- This compound retains potency against gentamicin-resistant strains with AAC(6')-I overexpression, bridging a niche between sisomicin and amikacin.

Toxicity :

- Acetylation reduces this compound’s nephrotoxicity compared to sisomicin and gentamicin, aligning it closer to amikacin’s safety profile.

Mechanistic Insights:

- The 6'-N-acetyl group sterically blocks bacterial ribosomal binding in some contexts, explaining reduced potency against wild-type strains. However, this modification prevents enzymatic inactivation in resistant strains, restoring efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.